Oxytocin, phe(2)-orn(8)-

Vue d'ensemble

Description

Synthesis Analysis

Oxytocin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves sequential assembly of amino acids on a solid support, with the C-terminal part of the first amino acid covalently linked to the resin. Fmoc-SPPS is commonly used for oxytocin synthesis .

Molecular Structure Analysis

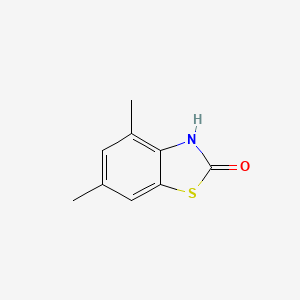

Oxytocin is a cyclic nonapeptide with a disulfide bridge between cysteine residues 1 and 6. The residue lysine at position 3 and arginine or lysine at position 8 are essential for its biological activity, activating the oxytocin receptor .

Chemical Reactions Analysis

Oxytocin has been shown to facilitate the encoding, consolidation, and recognition of social stimuli. It increases attention for social signals, which is adaptive for survival .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Cognition et comportement sociaux

L'ocytocine a été rapportée comme ayant un rôle modulateur sur la cognition sociale et le comportement . Elle influence l'activité neuronale et la libération de neurotransmetteurs, impactant les comportements sociaux comme la confiance et l'empathie . L'ocytocine intranasale s'est avérée faciliter l'encodage, la consolidation et la reconnaissance des stimuli sociaux dans divers contextes .

Applications psychiatriques

L'intérêt pour les applications psychiatriques de l'ocytocine est considérable . Elle est explorée pour son potentiel dans le traitement de conditions telles que les troubles du spectre autistique, l'anxiété sociale, la dépression post-partum et la schizophrénie .

Troubles neurodéveloppementaux et neurodégénératifs

Les effets multiformes de l'ocytocine la positionnent comme un traitement prometteur pour les troubles neurodéveloppementaux et neurodégénératifs .

Interactions sociales

L'ocytocine est cruciale pour la liaison sociale et la reproduction . On pense qu'elle favorise des interactions sociales plus saines .

Modulation de la douleur

L'ocytocine pourrait avoir des implications dans la modulation de la douleur .

Voies de l'addiction

Des recherches suggèrent que l'ocytocine pourrait jouer un rôle dans la réduction des comportements addictifs .

Régulation du stress

L'ocytocine affecte les systèmes cardiovasculaire, gastro-intestinal et immunitaire, et pourrait avoir des implications dans la régulation du stress .

Accouchement et lactation

L'ocytocine est reconnue depuis longtemps pour son rôle dans la facilitation de l'accouchement et de la lactation .

Mécanisme D'action

Target of Action

Oxytocin, phe(2)-orn(8)-, primarily targets the oxytocin receptor (OXTR), a G-protein-coupled receptor . This receptor is widely distributed throughout the central nervous system and peripheral tissues . The major site of OXTR gene expression is the magnocellular neurons of the hypothalamic paraventricular and supraoptic nuclei .

Mode of Action

Oxytocin, phe(2)-orn(8)-, interacts with its target, the OXTR, influencing neuronal activity and neurotransmitter release . This interaction impacts social behavior, trust, and empathy . The intracellular signaling pathways triggered by OXTR activation involve phospholipase C, resulting in the mobilization of intracellular calcium .

Biochemical Pathways

Oxytocin, phe(2)-orn(8)-, affects several biochemical pathways. It plays a crucial role in the osteoclastogenesis inhibitory factor (OPG)/receptor activator of the nuclear factor kappa-B ligand (RANKL) signaling pathway, which is required for OXTR to exert an anti-osteoporosis effect . By downregulating the expression of bone resorption markers and upregulating the expression of the bone morphogenetic protein, Oxytocin, phe(2)-orn(8)-, can increase bone marrow mesenchymal stem cell activity and promote osteoblast differentiation .

Result of Action

The molecular and cellular effects of Oxytocin, phe(2)-orn(8)-'s action are diverse. It stimulates uterine contraction by activating G-protein-coupled receptors that trigger increases in intracellular calcium levels in uterine myofibrils . It also increases local prostaglandin production, further stimulating uterine contraction . Moreover, it can increase the activity of osteocytes and chondrocytes, which helps increase bone mass and improve bone microstructure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxytocin, phe(2)-orn(8)-. For instance, early nurture in the form of parental care results in DNA hypomethylation of OXTR, which is associated with increased OXTR gene expression . This suggests that environmental factors can modulate the epigenetic regulation of OXTR, thereby influencing the action of Oxytocin, phe(2)-orn(8)- .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Oxytocin, phe(2)-orn(8)-, plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with three oxytocin signaling genes frequently implicated in human social behavior: OXT (structural gene for oxytocin), OXTR (oxytocin receptor), and CD38 (oxytocin secretion) .

Cellular Effects

Oxytocin, phe(2)-orn(8)-, has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Oxytocin, phe(2)-orn(8)-, is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxytocin, phe(2)-orn(8)-, change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Oxytocin, phe(2)-orn(8)-, vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Oxytocin, phe(2)-orn(8)-, is involved in several metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Oxytocin, phe(2)-orn(8)-, is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N13O11S2/c1-3-22(2)34(54-39(63)27(51-35(59)24(44)20-67)17-23-9-5-4-6-10-23)41(65)50-26(13-14-31(45)56)37(61)52-28(18-32(46)57)38(62)53-29(21-68)42(66)55-16-8-12-30(55)40(64)49-25(11-7-15-43)36(60)48-19-33(47)58/h4-6,9-10,20,22,24-30,34,68H,3,7-8,11-19,21,43-44H2,1-2H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,65)(H,51,59)(H,52,61)(H,53,62)(H,54,63)/t22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYJBXQZRHPHRD-OVCMMVBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N13O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179500 | |

| Record name | Oxytocin, phe(2)-orn(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

992.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2480-41-3 | |

| Record name | Oxytocin, phe(2)-orn(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytocin, phe(2)-orn(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)